2-chloro-N-{4-[(phenylcarbonyl)amino]phenyl}-5-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N~1~-[4-(BENZOYLAMINO)PHENYL]-2-CHLORO-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(BENZOYLAMINO)PHENYL]-2-CHLORO-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(BENZOYLAMINO)PHENYL and 2-CHLORO-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and coupling catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(BENZOYLAMINO)PHENYL]-2-CHLORO-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-[4-(BENZOYLAMINO)PHENYL]-2-CHLORO-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-(BENZOYLAMINO)PHENYL]-2-CHLORO-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(BENZOYLAMINO)PHENYL)BENZAMIDE
- N-[4-[4-(BENZOYLAMINO)BENZOYL]PHENYL]BENZAMIDE
Uniqueness
N~1~-[4-(BENZOYLAMINO)PHENYL]-2-CHLORO-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C24H22ClN3O4S |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
N-(4-benzamidophenyl)-2-chloro-5-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H22ClN3O4S/c25-22-13-12-20(33(31,32)28-14-4-5-15-28)16-21(22)24(30)27-19-10-8-18(9-11-19)26-23(29)17-6-2-1-3-7-17/h1-3,6-13,16H,4-5,14-15H2,(H,26,29)(H,27,30) |
InChI Key |
OWUBJROVTMUNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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